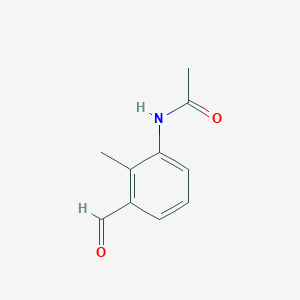

2-Methyl-3-acetylamino-benzaldehyde

Description

Structure

3D Structure

Propriétés

Numéro CAS |

69022-36-2 |

|---|---|

Formule moléculaire |

C10H11NO2 |

Poids moléculaire |

177.20 g/mol |

Nom IUPAC |

N-(3-formyl-2-methylphenyl)acetamide |

InChI |

InChI=1S/C10H11NO2/c1-7-9(6-12)4-3-5-10(7)11-8(2)13/h3-6H,1-2H3,(H,11,13) |

Clé InChI |

MPBHUUARFICUKB-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC=C1NC(=O)C)C=O |

Origine du produit |

United States |

Synthesis and Properties

A plausible and efficient route for the synthesis of 2-Methyl-3-acetylamino-benzaldehyde and related compounds involves the Morita-Baylis-Hillman (MBH) reaction . This well-established carbon-carbon bond-forming reaction provides a powerful method for constructing highly functionalized molecules. In this context, the synthesis would likely proceed from an appropriately protected 2-methyl-3-aminobenzaldehyde precursor.

A general strategy would involve the protection of the amino group, for instance as a formamido or acetamido group, followed by the MBH reaction with an activated alkene. Subsequent transformations of the resulting adduct would then yield the target aldehyde. This approach offers a convergent and flexible pathway to a range of substituted benzaldehydes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.19 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| CAS Number | Not readily available in public databases. |

Table 2: Spectroscopic Data (Predicted and Inferred from Related Compounds)

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (around 9.5-10.5 ppm), aromatic protons (in the range of 7.0-8.0 ppm), the methyl group on the ring (around 2.2-2.5 ppm), and the acetyl methyl group (around 2.0-2.3 ppm). The NH proton of the acetylamino group would appear as a broad singlet. |

| ¹³C NMR | A signal for the aldehydic carbon (around 190-200 ppm), aromatic carbons (in the 120-150 ppm region), the ring methyl carbon (around 15-20 ppm), and the acetyl methyl carbon (around 20-25 ppm). The carbonyl carbon of the acetyl group would be expected around 168-172 ppm. |

| IR Spectroscopy (cm⁻¹) | Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the aldehyde C-H stretch (around 2700-2800 cm⁻¹ and 2800-2900 cm⁻¹), the aldehyde C=O stretch (around 1680-1700 cm⁻¹), the amide C=O stretch (around 1650-1680 cm⁻¹), and C=C stretching bands for the aromatic ring. |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight (177.19). Fragmentation patterns would likely involve the loss of the acetyl group, the aldehyde group, and other characteristic cleavages. |

Reactivity and Synthetic Applications

Established Synthesis Routes and Reaction Conditions

The synthesis of polysubstituted aromatic compounds like this compound can be approached through various established routes. These can be broadly categorized into one-pot multicomponent approaches, which offer efficiency and atom economy, and more traditional stepwise synthetic transformations that allow for precise control over each chemical modification.

One-Pot Multicomponent Approaches

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from simple starting materials in a single synthetic operation, thus reducing waste and saving time. While a specific one-pot synthesis for this compound is not prominently documented, analogous strategies for substituted benzaldehydes offer a blueprint.

A notable one-pot procedure involves the reduction of a Weinreb amide followed by a cross-coupling reaction. acs.orgrug.nlnih.govresearchgate.net This method utilizes a stable aluminum hemiaminal as a protected aldehyde intermediate, which can then undergo cross-coupling with organometallic reagents. acs.orgrug.nlnih.gov This approach is particularly advantageous due to its speed and applicability to radiolabeling. rug.nl For the synthesis of this compound, a potential starting material would be a suitably substituted N-methoxy-N-methylbenzamide.

| Reaction Type | Starting Materials | Reagents & Conditions | Product Type | Key Features |

| One-Pot Reduction/Cross-Coupling | Weinreb Amide, Organolithium Reagent | 1. DIBAL-H or Red-Al (hydride source) in toluene (B28343), 0 °C. 2. Palladium catalyst. 3. Quench with aq. NH4Cl. | Substituted Benzaldehydes | Fast reaction times; stable hemiaminal intermediate; applicable to radiolabeling. acs.orgrug.nl |

| Nitrile Synthesis from Aldehydes | Aromatic/Heteroaromatic Aldehydes | Hydroxylamine, Benzoyl Chloride, Potassium tert-butoxide, Room Temperature. | Nitriles | Transition-metal-free; wide functional group tolerance; short reaction times. ias.ac.in |

Stepwise Synthetic Transformations

Stepwise synthesis provides a more controlled, albeit longer, route to the target molecule. This approach would involve the sequential introduction or modification of the functional groups on the benzene (B151609) ring. A plausible stepwise synthesis of this compound could start from a commercially available substituted aniline (B41778) or toluene derivative.

One common strategy is the oxidation of a corresponding benzyl (B1604629) alcohol. For instance, (2-amino-3-methyl-phenyl)-methanol can be oxidized to 2-amino-3-methyl-benzaldehyde using manganese dioxide (MnO2) in diethyl ether. chemicalbook.com The resulting aminobenzaldehyde could then be selectively acetylated on the amino group to yield the final product.

Another classical approach is the formylation of a substituted aniline. The Vilsmeier-Haack reaction, for example, could be employed to introduce the aldehyde group onto a 2-methyl-3-aminoacetanilide precursor. Alternatively, the reduction of a nitrile or an ester to an aldehyde is a well-established transformation. The Stephen reaction, using stannous chloride and hydrochloric acid, or the use of diisobutylaluminium hydride (DIBAL-H), can effectively convert a nitrile group into an aldehyde. ncert.nic.in

| Transformation | Starting Material | Reagents & Conditions | Product | Relevant Information |

| Oxidation of Benzyl Alcohol | (2-amino-5-chloro-3-methyl-phenyl)-methanol | MnO2, diethyl ether, room temperature | 2-Amino-5-chloro-3-methyl-benzaldehyde | A mild oxidation method to obtain the aldehyde from the corresponding alcohol. chemicalbook.com |

| Rosenmund Reduction | Acyl Chloride | H2, Pd/BaSO4 | Aldehyde | A classic method for the reduction of an acyl chloride to an aldehyde. ncert.nic.in |

| Stephen Reaction | Nitrile | SnCl2, HCl, followed by hydrolysis | Aldehyde | Reduces nitriles to imines which are then hydrolyzed to aldehydes. ncert.nic.in |

| DIBAL-H Reduction | Nitrile or Ester | DIBAL-H, followed by hydrolysis | Aldehyde | A selective reducing agent for converting nitriles and esters to aldehydes. ncert.nic.in |

| Etard Reaction | Methylbenzene derivative | Chromyl chloride (CrO2Cl2), followed by hydrolysis | Benzaldehyde (B42025) derivative | A method to directly oxidize a methyl group on a benzene ring to an aldehyde. ncert.nic.in |

Catalytic Systems in Compound Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. The synthesis of aldehyde derivatives like this compound can benefit significantly from various catalytic systems.

Metal-Catalyzed Processes for Aldehyde Derivatives

Transition metal catalysis is a powerful tool for the synthesis of aldehydes. researchgate.net Metal-catalyzed reactions such as cross-coupling, C-H activation, and hydroformylation are central to the construction of functionalized aromatic aldehydes.

Rhodium-catalyzed cascade annulations, for example, have been used to synthesize complex polycyclic molecules from indolecarbaldehydes, demonstrating the utility of the aldehyde group as a directing group in C-H activation. acs.org While challenging due to the aldehyde's weak coordinating ability and potential for side reactions, this strategy could be adapted for intermolecular couplings. acs.org Nickel-catalyzed hydroacylation of alkynes is another atom-economical route to α,β-unsaturated ketones, which are structurally related to aldehydes. nih.gov

Furthermore, copper hydride catalysis has been developed for the hydroformylation of unactivated terminal olefins, providing access to aldehydes with high regioselectivity. acs.org Such methods, while not directly applied to the target molecule, showcase the potential of metal catalysis in aldehyde synthesis.

| Catalytic Process | Catalyst System | Reactants | Product Type | Key Features |

| Oxidative C-H Acylation | [Cp*RhCl2]2/AgSbF6, Ag2CO3 | Anilides, Aldehydes | 2-Amino benzophenone (B1666685) derivatives | High functional group compatibility; overcomes thermodynamic challenges of alcohol formation. nih.gov |

| Aldehyde-Directed Annulation | Rhodium catalyst, CuF2·2H2O/air | Indolecarbaldehydes, Alkynes | Cyclopenta[b]indol-1(4H)-one | Utilizes the aldehyde as a directing group for C-H activation. acs.org |

| Dehydrogenation of Benzyl Alcohol | Cu/MgO | Benzyl Alcohol | Benzaldehyde | Highly active and selective in the absence of an O2 or H2 acceptor. rsc.org |

Organic Amine-Catalyzed Dehydrogenation Mechanisms Relevant to Benzaldehydes

Organic amine catalysis has emerged as a significant area in green chemistry. These catalysts can mediate a variety of transformations, including the synthesis of aromatic aldehydes. A direct route for the synthesis of p-methyl benzaldehyde from acetaldehyde (B116499) has been developed using an organic amine catalyst. nih.gov This process involves a sequence of condensation, cycloaddition, and dehydrogenation reactions. nih.gov The secondary amine moiety of the catalyst is crucial for the condensation and subsequent aromatization steps. nih.gov

This type of catalysis offers a metal-free alternative for the construction of the benzaldehyde core, which could potentially be applied to more complex substituted systems.

| Catalyst Type | Reaction | Reactants | Key Mechanistic Step | Significance |

| Secondary Amine (e.g., THP-DPh-OTMS) | Aromatic Aldehyde Synthesis | Aliphatic Aldehydes | Dehydrogenation of a diene iminium species | Provides a direct, metal-free route to substituted benzaldehydes from simple precursors. nih.gov |

Ionic Liquid-Catalyzed Methodologies

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis. nih.gov Their unique properties, such as negligible vapor pressure, thermal stability, and tunable physicochemical characteristics, make them attractive for a range of applications. nih.gov

Benzaldehyde-functionalized ionic liquids have been synthesized and used as platforms for further chemical transformations. researchgate.net Moreover, ionic liquids containing metal chlorides, such as Fe-Cu-chloride ILs immobilized on a solid support, have shown catalytic activity in the oxidation of styrene (B11656) to benzaldehyde. dp.tech The use of ionic liquids can facilitate catalyst recovery and reuse, contributing to more sustainable synthetic processes. dp.techgoogle.com

| Ionic Liquid Application | Catalyst/IL System | Reaction | Key Advantage |

| Catalytic Oxidation | Fe-Cu-chloride IL immobilized on SBA-15 | Styrene to Benzaldehyde | Solvent-free conditions; catalyst can be recovered and reused. dp.tech |

| Synthetic Platform | Benzaldehyde-functionalized N-alkylimidazole ILs | Quaternization | ILs serve as a modifiable scaffold for further reactions. researchgate.net |

| Biocatalysis Support | Supported Ionic Liquid Phases (SILPs) | Enzyme immobilization | Enhances enzyme stability and allows for heterogeneous catalysis. nih.gov |

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and utilize safer reagents. Key areas of development include microwave-assisted synthesis, solvent-free reaction conditions, and the use of reusable catalysts.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org This technology has been successfully applied to the synthesis of various benzaldehyde derivatives and other heterocyclic compounds. researchgate.netunito.it

In a typical microwave-assisted procedure, the reactants are irradiated at a specific power level for a predetermined duration. ajrconline.org For instance, the synthesis of certain benzimidazole (B57391) derivatives, which share structural motifs with the target compound, has been achieved in as little as 10 minutes under microwave irradiation, a significant improvement over the hours required for conventional refluxing. ajrconline.org Similarly, the synthesis of quinoline (B57606) derivatives has been shown to be six times faster with microwave assistance. unito.it The efficiency of microwave heating can be attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. ajrconline.org

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Benzimidazole Synthesis | 1 hour | 10 minutes | Significant | ajrconline.org |

| Quinoline Synthesis | 6 hours | 1 hour | Not specified | unito.it |

| Quinolin-4-ylmethoxychromen-4-ones Synthesis | 60 minutes | 4 minutes | Higher Yield | nih.gov |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and simplifies product purification. researchgate.net Solvent-free, or neat, reactions are often facilitated by grinding the solid reactants together or by heating the reaction mixture above the melting points of the components.

The synthesis of N-sulfonylimines, for example, has been successfully conducted under solvent-free conditions by reacting sulfonamides and aldehydes in the presence of a dehydrating agent like neutral alumina (B75360). rsc.org This method offers high yields and purity with a simple workup procedure. rsc.org Similarly, the synthesis of other heterocyclic compounds has been achieved by heating a mixture of the reactants without any solvent, leading to cleaner reactions and shorter reaction times. rroij.com In some cases, one of the reactants, such as excess benzaldehyde, can act as the solvent, which can then be recovered and recycled. google.com

Development of Reusable Catalytic Systems

The development of reusable catalysts is crucial for sustainable chemical processes as it minimizes waste and reduces costs. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration.

Recent research has focused on the use of solid-supported catalysts for various organic transformations. For example, a nanoporous catalyst, ZnO@SO3H@Tropine, has been developed for the synthesis of pyrimido[1,2-a]benzimidazoles and has been shown to be reusable for up to five cycles without a significant loss in its catalytic activity. rsc.org Another example is the use of neutral alumina (Al2O3) as a reusable dehydrating agent in the synthesis of N-sulfonylimines. rsc.org Titanate nanotubes have also been investigated as efficient and low-cost heterogeneous catalysts for the synthesis of biofuel precursors from 2-methyl benzaldehyde. researchgate.net These examples highlight the potential for developing robust and recyclable catalytic systems for the synthesis of this compound and related compounds.

Derivatization Strategies and Functional Group Interconversions Leading to the Compound

The synthesis of this compound can also be approached through the derivatization of simpler, more readily available starting materials. This involves the strategic introduction and manipulation of the key functional groups: the acetylamino moiety and the aldehyde group.

Introduction and Manipulation of the Acetylamino Moiety

The acetylamino group can be introduced through the acylation of a corresponding amino group. A common method involves the reaction of a primary amine with acetic anhydride (B1165640) or acetyl chloride. For instance, the acetylation of anilines is a well-established transformation. nih.gov

Alternatively, the acetylamino group can be constructed from other nitrogen-containing functional groups. For example, a nitro group can be reduced to an amine, which is then acetylated. The reduction of a nitro group can be achieved using various reagents, such as catalytic hydrogenation (e.g., H2/Pd/C) or metal/acid combinations (e.g., Sn/HCl). vanderbilt.edu Azides can also be reduced to amines using reagents like LiAlH4 or through catalytic hydrogenation. vanderbilt.edu

Functionalization at the Aldehyde Position

The aldehyde group can be introduced through the oxidation of a primary alcohol or the reduction of a carboxylic acid or its derivatives. The oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to a carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this purpose. imperial.ac.uk

Conversely, an aldehyde can be formed by the partial reduction of a carboxylic acid, ester, or nitrile. The reduction of nitriles to aldehydes can be achieved using diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

Table 2: Functional Group Interconversions for Aldehyde Synthesis

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

| Primary Alcohol | PCC, Dess-Martin Periodinane | Aldehyde | imperial.ac.uk |

| Nitrile | DIBAL-H | Aldehyde | vanderbilt.edu |

| Carboxylic Acid/Ester | DIBAL-H | Aldehyde | vanderbilt.edu |

Reaction Pathways Involving the Benzaldehyde Moiety

The benzaldehyde portion of the molecule is a primary site for a variety of chemical transformations, including condensation reactions and photochemical processes.

Aldehyde-Specific Condensation Reactions

The aldehyde group readily participates in several condensation reactions, which are fundamental in carbon-carbon and carbon-nitrogen bond formation. These include the Knoevenagel, Claisen-Schmidt, and Schiff base condensation reactions.

Knoevenagel Condensation: This reaction involves the reaction of aldehydes with compounds containing active methylene (B1212753) groups, catalyzed by a base. researchgate.net The process is initiated by the deprotonation of the active methylene compound by the base, forming a carbanionic intermediate. nih.gov This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. researchgate.net The reactivity of the benzaldehyde in this reaction is influenced by the electronic nature of its substituents; electron-withdrawing groups tend to enhance the electrophilicity of the carbonyl carbon, thus promoting the reaction. rsc.org

Claisen-Schmidt Condensation: This is a variation of the aldol (B89426) condensation, where an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound. wikipedia.org The reaction is typically base-catalyzed, with sodium hydroxide (B78521) being a common choice. gordon.edu The enolate ion, formed from the ketone, attacks the aldehyde to form a β-hydroxycarbonyl compound, which then dehydrates to yield an α,β-unsaturated ketone. nih.gov This reaction is a cornerstone for synthesizing chalcones and their derivatives. taylorandfrancis.comresearchgate.net

Schiff Base Formation: Schiff bases are formed through the reaction of a primary amine with an aldehyde. wikipedia.org The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to yield the imine, or Schiff base. wikipedia.org These compounds are versatile ligands in coordination chemistry and have been investigated for various biological activities. wikipedia.orgnih.gov

Below is an interactive data table summarizing these condensation reactions.

| Reaction Type | Reactants | Catalyst | Key Intermediate | Product Type |

| Knoevenagel Condensation | This compound, Active Methylene Compound | Base (e.g., piperidine, pyridine) | Carbanionic Intermediate | α,β-unsaturated carbonyl compound |

| Claisen-Schmidt Condensation | This compound, Ketone with α-hydrogen | Base (e.g., NaOH) | Enolate Ion | α,β-unsaturated ketone (Chalcone) |

| Schiff Base Formation | This compound, Primary Amine | (often spontaneous, can be acid/base catalyzed) | Hemiaminal | Imine (Schiff Base) |

Photochemical Transformations Initiated by the Carbonyl Group

The carbonyl group of the benzaldehyde moiety can absorb light, leading to photochemical reactions. Upon excitation, the molecule can undergo various transformations, including photoreduction, photoisomerization, and photocyclization. The specific pathway taken depends on the reaction conditions and the presence of other reactants. While specific studies on the photochemical transformations of this compound are not extensively detailed in the provided results, the general principles of benzaldehyde photochemistry suggest that the excited state of the carbonyl group can initiate radical reactions or undergo cycloaddition processes.

Exploration of Radical Mechanisms in Reactivity

Radical reactions involving benzaldehydes can be initiated by various means, including photochemically or through the action of radical initiators. The aldehydic hydrogen is susceptible to abstraction by radicals, leading to the formation of a benzoyl radical. This radical can then participate in a variety of subsequent reactions.

For instance, the reaction of aromatic aldehydes with the nitrate (B79036) radical (NO₃) proceeds primarily through the abstraction of the aldehydic hydrogen atom. copernicus.org This initial step is characteristic of a radical chain mechanism, which involves initiation, propagation, and termination steps. lumenlearning.com The stability of the resulting radical intermediate plays a significant role in the reaction's progression. lumenlearning.com Furthermore, aromatic radicals can react with unsaturated hydrocarbons, leading to molecular weight growth through complex mechanisms that can involve cyclization and hydrogen atom shuttling. rsc.org In the gas phase, the reaction of OH radicals with substituted aldehydes can lead to the formation of various products through H-atom abstraction from the CHO group and OH radical addition to the aromatic ring. nih.gov

Transformations and Modifications at the Acetylamino Functionality

Nucleophilic Reactivity of the Acetylamino Group

While the acetylamino group is generally less reactive as a nucleophile compared to a free amine due to the electron-withdrawing effect of the acetyl group, it can still participate in certain reactions. The nitrogen atom's lone pair of electrons can be involved in resonance with the adjacent carbonyl group, reducing its nucleophilicity. However, under specific conditions, it may still react with strong electrophiles.

Intramolecular Cyclization Reactions

The presence of both the aldehyde and the acetylamino group in a proximate relationship on the benzene ring allows for the possibility of intramolecular cyclization reactions. These reactions can lead to the formation of heterocyclic ring systems. For example, under certain conditions, a molecule with similar functionalities could undergo a cascade of reactions, including intramolecular additions and cyclizations, to form complex polycyclic structures. nih.gov The formation of such cyclic products is often driven by the stability of the resulting ring system. For instance, intramolecular redox cyclization reactions have been developed to synthesize cinnoline (B1195905) derivatives from related starting materials, involving condensation and subsequent cyclization steps. nih.govresearchgate.netrsc.org Similarly, asymmetric cyclization reactions can be employed to construct chiral spirocyclic compounds. mdpi.com

Reactions Involving the Aromatic Methyl Substituent

The methyl group attached to the benzene ring of this compound is a site of significant chemical reactivity. While seemingly simple, this alkyl substituent can participate in a variety of transformations, including oxidation, condensation, and directed C-H activation reactions. The nature and outcome of these reactions are heavily influenced by the electronic effects of the other substituents on the aromatic ring.

Oxidation of the Methyl Group:

The oxidation of a methyl group on an aromatic ring is a fundamental transformation used to synthesize aldehydes, carboxylic acids, or their derivatives. ncert.nic.inrsc.org Strong oxidizing agents typically convert the methyl group directly to a carboxylic acid. ncert.nic.in However, more controlled oxidation to the aldehyde stage is possible using specific reagents that form an intermediate which resists further oxidation. ncert.nic.in

Common methods for this selective oxidation include:

The Etard Reaction: Utilizes chromyl chloride (CrO₂Cl₂) to form a chromium complex with the methyl group, which upon hydrolysis yields an aldehyde. ncert.nic.in

Chromic Oxide in Acetic Anhydride: This method converts the toluene derivative into a benzylidene diacetate, which can then be hydrolyzed to the corresponding aldehyde with an aqueous acid. ncert.nic.in

Hypervalent Iodine(V) Compounds: Reagents like 2-iodylbenzoic acid (IBX) are mild and efficient for the oxidation of methylarenes to arenecarbaldehydes. thieme-connect.de

Electrochemical Oxidation: This method offers an alternative to chemical oxidants and has been applied to electron-rich toluene derivatives to produce substituted benzaldehydes. nih.gov

Condensation Reactions:

The methyl group of this compound, activated by its position and the ring's electronic nature, can undergo condensation reactions. This is analogous to the reactivity observed in 2-methyl-3-nitropyridines, where the methyl group condenses with aromatic aldehydes. researchgate.net In such reactions, a base abstracts a proton from the methyl group to form a carbanion or a related reactive intermediate. This nucleophilic intermediate then attacks the carbonyl carbon of an aldehyde, leading to an aldol-type addition product, which can subsequently dehydrate to form a styryl-like compound. The reaction of 2-methylquinoline (B7769805) with benzaldehydes proceeds through a similar mechanism, involving a reactive 2-methylene-1,2-dihydroquinoline intermediate. rsc.org

C(sp³)–H Arylation:

A modern and powerful transformation involving the aromatic methyl group is the palladium-catalyzed ortho-C(sp³)–H arylation. Research has demonstrated this reaction for aromatic aldehydes using a transient directing group. rsc.org In this process, the aldehyde functionality is temporarily converted into an imine, which then directs a palladium catalyst to activate a C-H bond on the adjacent methyl group. This activated species then couples with an aryl halide, forming a new carbon-carbon bond and yielding a more complex molecular structure. This method allows for the direct functionalization of the otherwise unreactive methyl C-H bonds. rsc.org

| Reaction Type | Reagents and Conditions | Expected Product Class | Research Findings |

| Controlled Oxidation | 1. Chromyl chloride (CrO₂Cl₂), CCl₄2. H₃O⁺ | Dicarbaldehyde | The Etard reaction can selectively oxidize a methyl group to an aldehyde. ncert.nic.in |

| Condensation | Aromatic aldehyde (e.g., Benzaldehyde), Base (e.g., Acetic Anhydride) | Styryl derivative | The methyl group, activated by its position, can condense with aldehydes, similar to the reactivity of 2-methyl-3-nitropyridines. researchgate.netrsc.org |

| C(sp³)–H Arylation | Aryl halide (Ar-X), Pd catalyst, Transient Directing Group (e.g., 2-amino-N-methyl-acetamide) | ortho-benzylated benzaldehyde derivative | Pd-catalyzed reactions enable the direct arylation of the methyl group adjacent to an aldehyde by using a transient directing group. rsc.org |

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides indispensable tools for understanding the intricate pathways of chemical reactions. Methods like ab initio calculations and Density Functional Theory (DFT) are used to model reaction intermediates, transition states, and energy profiles, offering a detailed picture of the reaction mechanism. researchgate.netmdpi.com

Mechanism of C(sp³)–H Arylation:

The Pd-catalyzed arylation of the methyl group is believed to proceed through a sophisticated catalytic cycle. A plausible mechanism, based on studies of 2-methylbenzaldehyde, involves the following key steps rsc.org:

TDG Condensation: The reaction initiates with the condensation of the aldehyde group of this compound with a transient directing group (TDG), such as an amino-acetamide, to form a Schiff base (imine).

Palladacycle Formation: The imine coordinates to the palladium catalyst. The catalyst is then directed to the ortho-methyl group, leading to the formation of a rsc.orgorganic-chemistry.org-fused palladacycle intermediate through C-H activation. This step is crucial for the high regioselectivity of the reaction. rsc.org

Oxidative Addition: An aryl halide oxidatively adds to the palladium center.

Reductive Elimination: The aryl group and the activated methyl group couple via reductive elimination, forming the new C-C bond and regenerating the palladium catalyst for the next cycle.

Hydrolysis: The transient directing group is hydrolyzed, restoring the aldehyde functionality.

Mechanism of Condensation:

The condensation of the methyl group with an aldehyde is thought to occur via a base-catalyzed mechanism. Drawing parallels with the condensation of 2-methylquinoline, the mechanism likely involves rsc.org:

Nucleophilic Attack: The anionic intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the reacting aldehyde.

Adduct Formation: An initial alcohol adduct is formed.

Dehydration: This alcohol can then undergo elimination of water, often promoted by the reaction conditions, to yield the final conjugated styryl product.

Mechanism of Oxidation:

The mechanism of methyl group oxidation depends on the specific reagent used. For the Etard reaction, the process is not fully ionic or free-radical but involves the formation of a specific chromium-containing intermediate. ncert.nic.in In other oxidations, such as those initiated by cerium(IV) salts, a single-electron-transfer (SET) mechanism is often proposed, leading to a benzylic radical cation that subsequently reacts to form the final product. thieme-connect.de The activating acetylamino group would stabilize such a radical cation, facilitating the reaction.

| Reaction | Proposed Key Intermediate(s) | Mechanistic Insights |

| C(sp³)–H Arylation | rsc.orgorganic-chemistry.org-fused palladacycle | The formation of this palladacycle via a transient directing group ensures high regioselectivity at the ortho-methyl position. rsc.org |

| Condensation | Methylene-dihydro-benzaldehyde anion | The reaction proceeds via a deprotonated intermediate that acts as a nucleophile, analogous to reactive intermediates in quinoline chemistry. rsc.org |

| Oxidation (e.g., with Ce(IV)) | Benzylic radical cation | A single-electron-transfer (SET) mechanism is likely, where the stability of the radical intermediate is key to the reaction's success. thieme-connect.de |

Structural Characterization and Advanced Analytical Methodologies

Spectroscopic Elucidation Techniques

Spectroscopic methods offer a powerful non-destructive approach to probe the intricate details of molecular structure, including the connectivity of atoms, the nature of functional groups, and the electronic environment of nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H-NMR Spectroscopy: Proton NMR (¹H-NMR) spectroscopy of 2-Methyl-3-acetylamino-benzaldehyde would be expected to reveal distinct signals corresponding to the various types of protons present in the molecule. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the influence of the benzene (B151609) ring and its substituents. The aldehydic proton, being highly deshielded by the adjacent carbonyl group, would be anticipated to resonate at a significantly downfield chemical shift, generally in the range of 9.5 to 10.5 ppm. The methyl group attached to the benzene ring would give rise to a singlet at approximately 2.3-2.6 ppm. The protons of the acetyl group's methyl would also appear as a singlet, likely around 2.2 ppm. The N-H proton of the acetylamino group would be expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C-NMR Spectroscopy: Carbon-13 NMR (¹³C-NMR) spectroscopy provides valuable information about the carbon skeleton of the molecule. The spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom. The carbonyl carbon of the aldehyde group is characteristically found in the most downfield region of the spectrum, typically between 190 and 200 ppm. The carbonyl carbon of the acetylamino group would resonate at a lower chemical shift, generally in the range of 168-172 ppm. The aromatic carbons would exhibit a series of signals in the region of 120 to 150 ppm, with the exact shifts influenced by the positions of the methyl, acetylamino, and aldehyde substituents. The methyl carbon attached to the ring would appear at approximately 15-20 ppm, while the methyl carbon of the acetyl group would be found at a slightly more downfield position, around 24 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aldehydic CH | 9.5 - 10.5 (s) | 190 - 200 |

| Aromatic CH | 7.0 - 8.5 (m) | 120 - 150 |

| Ring-CH₃ | 2.3 - 2.6 (s) | 15 - 20 |

| Acetyl-CH₃ | ~2.2 (s) | ~24 |

| Acetylamino NH | Variable (br s) | - |

| Acetylamino C=O | - | 168 - 172 |

Note: These are predicted chemical shift ranges and the actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. A strong, sharp absorption peak is expected in the region of 1680-1700 cm⁻¹ due to the C=O stretching vibration of the aromatic aldehyde. Another strong absorption, corresponding to the C=O stretch of the amide group (acetylamino), would likely appear around 1660-1680 cm⁻¹. The N-H stretching vibration of the amide would be observed as a medium to strong band in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations would give rise to multiple weak to medium bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be seen as bands just below 3000 cm⁻¹. The presence of the benzene ring would also be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1680 - 1700 | Strong, Sharp |

| Amide | C=O Stretch | 1660 - 1680 | Strong |

| Amide | N-H Stretch | 3200 - 3400 | Medium-Strong |

| Aromatic | C-H Stretch | > 3000 | Weak-Medium |

| Aliphatic (Methyl) | C-H Stretch | < 3000 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Common fragmentation pathways would likely involve the loss of the formyl group (-CHO), the acetyl group (-COCH₃), or the entire acetylamino group. Cleavage of the methyl group from the aromatic ring would also be a possible fragmentation route.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains a conjugated system of the benzene ring and the carbonyl group, would be expected to show characteristic absorption bands. The π → π* transitions of the aromatic system and the n → π* transition of the carbonyl group would be the primary electronic transitions observed. The presence of the acetylamino and methyl groups as substituents on the benzene ring would influence the position and intensity of these absorption maxima (λ_max).

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide invaluable information about the structure of a molecule in solution or in the gas phase, X-ray crystallography offers a definitive and highly detailed picture of the molecule's three-dimensional arrangement in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction analysis would provide a wealth of structural information. This technique can determine the precise bond lengths, bond angles, and torsion angles within the molecule, offering an unambiguous confirmation of its connectivity. Furthermore, it would reveal the planarity of the benzene ring and the conformation of the acetylamino and aldehyde substituents relative to the ring. The analysis would also elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which play a crucial role in the solid-state architecture. For chiral molecules, this technique can also be used to determine the absolute configuration.

Hirshfeld Surface Analysis for Intermolecular Interactions

The analysis generates a three-dimensional surface around a molecule, color-coded to represent different properties. A key map is the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii, while blue regions represent longer contacts.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the distribution of intermolecular contacts. These plots quantify the percentage contribution of different types of interactions to the total surface area. In related multi-substituted benzaldehyde (B42025) derivatives, studies have shown that H···H, O···H/H···O, and C···H/H···C interactions are typically the most significant contributors to crystal packing. dntb.gov.uanih.gov For instance, H···H contacts often account for the largest portion of the Hirshfeld surface, reflecting the prevalence of hydrogen atoms on the molecular periphery. dntb.gov.uascirp.org The O···H and C···H interactions are crucial in understanding the specific hydrogen bonding and weaker contacts that direct the molecular assembly. nih.gov

The relative contributions of these interactions provide a quantitative measure of their importance in stabilizing the crystal structure. An analysis of analogous structures reveals the common distribution patterns for these interactions. nih.govrsc.org

Table 1: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Benzaldehyde Derivatives

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | >40% | Represents contacts between hydrogen atoms on adjacent molecules, often the most frequent interaction type. |

| O···H / H···O | 15% - 30% | Corresponds to hydrogen bonds and other close contacts involving oxygen and hydrogen atoms. |

| C···H / H···C | 10% - 20% | Indicates interactions involving carbon and hydrogen atoms, including C-H···π interactions. |

| C···C | <10% | Relates to π-π stacking interactions between aromatic rings. |

| N···H / H···N | <10% | Represents contacts involving nitrogen and hydrogen atoms, often part of hydrogen bonding. |

Note: The percentages are illustrative based on analyses of similar molecular structures and may vary for this compound.

Analysis of Hydrogen Bonding Networks and Crystal Packing

The supramolecular architecture of this compound in the solid state is dictated by the network of intermolecular hydrogen bonds and the resulting crystal packing. Hydrogen bonds, particularly those involving the acetylamino and benzaldehyde functional groups (N-H···O and C-H···O), are primary drivers in the formation of stable, repeating structural motifs. nih.gov

In crystalline structures of related compounds, N-H···O hydrogen bonds are common, where the amide hydrogen acts as a donor and a carbonyl oxygen from an adjacent molecule acts as an acceptor. nih.gov This interaction typically leads to the formation of one-dimensional chains or dimeric structures. nih.govmdpi.com For example, molecules can be linked into chains propagating along a specific crystallographic axis. nih.gov

Weaker C-H···O interactions also play a significant role in consolidating the crystal packing. nih.govrsc.org In these interactions, an activated carbon-hydrogen bond (such as from the aromatic ring or the methyl group) donates to an oxygen acceptor (often the carbonyl oxygen of the aldehyde or amide group). These interactions, along with potential C-H···π contacts, help to link the primary hydrogen-bonded chains into a stable three-dimensional network. nih.govmdpi.com

Table 2: Hydrogen Bond Parameters in Related Crystal Structures

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Motif |

|---|---|---|---|---|---|---|---|

| N-H | H | O=C | ~0.86 | ~2.10 | ~2.95 | ~170 | Chain |

| C-H | H | O=C | ~0.95 | ~2.50 | ~3.40 | ~150 | Dimer / Sheet |

| C-H | H | π-ring | ~0.95 | ~2.75 | ~3.60 | ~145 | 3D Network |

Note: Data are representative values from analyses of molecules with similar functional groups. nih.govnih.gov

Advanced Chromatographic and Separation Techniques

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas chromatography (GC) is a highly effective technique for assessing the purity of volatile and thermally stable compounds like this compound and for analyzing its concentration in reaction mixtures. researchgate.net The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

For the analysis of benzaldehyde and its derivatives, a common setup involves a GC system equipped with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. researchgate.net The choice of capillary column is crucial for achieving good separation. A mid-polarity column, such as one with a (5% phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS or RXI-5Sil MS), is often suitable. researchgate.netrsc.org

The analytical method involves injecting a small amount of the sample, which is vaporized in a heated inlet. A carrier gas, typically helium or nitrogen, transports the vaporized sample through the column. researchgate.net A programmed temperature gradient is often employed, starting at a lower temperature and ramping up, to ensure the efficient separation of compounds with different boiling points. researchgate.net This allows for the separation of the target compound from starting materials, by-products, or residual solvents. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier, while the peak area from the detector output is proportional to the compound's concentration, enabling quantitative analysis. researchgate.net

Table 3: Illustrative Gas Chromatography Method Parameters for Benzaldehyde Derivatives

| Parameter | Typical Value / Condition |

|---|---|

| System | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | RXI-5Sil MS (30 m x 0.32 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

Note: These parameters are based on standard methods for related aromatic compounds and would require optimization for this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. It is well-suited for the analysis of this compound, particularly for purity determination and monitoring in complex matrices.

A reversed-phase HPLC (RP-HPLC) method is typically employed for benzaldehyde derivatives. sielc.comresearchgate.net In this mode, the stationary phase is nonpolar (e.g., a silica support chemically bonded with C18 alkyl chains), and the mobile phase is a polar solvent mixture. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape and resolution. sielc.com The separation can be performed under isocratic conditions (constant mobile phase composition) or gradient elution (composition varies over time) to optimize the separation of multiple components.

Detection is typically achieved using an ultraviolet (UV) spectrophotometric detector, as the aromatic ring and carbonyl group in this compound provide strong chromophores that absorb UV light at specific wavelengths (e.g., around 254 or 290 nm). researchgate.net The retention time serves as a qualitative identifier, and the peak area allows for precise quantification against a standard. researchgate.net

Table 4: Representative High-Performance Liquid Chromatography Method Parameters

| Parameter | Typical Value / Condition |

|---|---|

| System | HPLC with UV Detector |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm or 290 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: This represents a standard starting point for method development for aromatic aldehydes. sielc.comresearchgate.net

Role As a Synthetic Intermediate and Precursor for Complex Molecular Architectures

Building Block in Heterocyclic Synthesis

The unique constitution of 2-Methyl-3-acetylamino-benzaldehyde makes it a valuable precursor for synthesizing a range of heterocyclic compounds. The aldehyde group acts as a key electrophilic site for condensation and cyclization reactions, while the acetylamino group can either be retained in the final structure or serve as a protected or directing group that can be modified in subsequent steps.

Precursor for Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of the quinazolinone core often involves the cyclization of an anthranilic acid derivative (or its equivalent) with a one-carbon source. This compound is a suitable precursor for such transformations.

A common synthetic strategy involves the condensation of an ortho-aminobenzamide with an aldehyde. While this compound itself is not an aminobenzamide, it can be readily converted into a suitable intermediate. For instance, the acetylamino group can be hydrolyzed to a primary amine, and the methyl group can be oxidized to a carboxylic acid, yielding an anthranilic acid derivative poised for intramolecular cyclization.

Alternatively, the existing aldehyde functionality can react with an external amine source, while the acetylamino group participates in the ring-closing step. A plausible pathway involves the reaction of 3-amino-2-methylquinazolin-4(3H)-one (which can be derived from the corresponding anthranilic acid) with various substituted benzaldehydes to furnish the final quinazolinone derivatives. In this context, this compound could react with a molecule like 3-amino-2-methylquinazolin-4(3H)-one to create more complex, substituted quinazolinone structures.

Table 1: Potential Quinazolinone Synthesis Pathways

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Scaffold |

|---|---|---|---|

| 2-Amino-3-methylbenzamide (from reactant) | Carbonyl compound | Cyclocondensation | 2-Methylquinazolin-4(3H)-one |

Formation of Thiazole and Thiadiazole Ring Systems

The aldehyde group of this compound is instrumental in the formation of five-membered sulfur-containing heterocycles like thiazoles and thiadiazoles.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. More contemporary variations of this reaction utilize aldehydes in multicomponent procedures. For example, a one-pot, three-component reaction between an α-bromoacetyl derivative, thiourea, and a substituted benzaldehyde (B42025) can yield highly functionalized thiazoles. In such a reaction, this compound would serve as the aldehyde component, incorporating the 2-methyl-3-acetylamino-phenyl moiety into the final thiazole structure.

Thiadiazole Synthesis: The synthesis of 1,3,4-thiadiazoles can be achieved by the cyclization of thiosemicarbazide derivatives with various reagents. The aldehyde functionality of this compound can react with thiosemicarbazide to form a thiosemicarbazone. This intermediate can then undergo oxidative cyclization, often using reagents like ferric chloride or dehydrating agents such as sulfuric acid, to yield a 2,5-disubstituted 1,3,4-thiadiazole.

Synthesis of Fused Polycyclic Aromatic Systems

The strategic positioning of the functional groups in this compound allows for its use in annulation reactions to construct fused polycyclic systems. Reactions like the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-ketoester), are a prime example.

After hydrolysis of the acetylamino group to a primary amine, the resulting 3-amino-2-methylbenzaldehyde becomes an ideal substrate for the Friedländer annulation. Reaction with a ketone (R-CH₂-C(O)-R') under acid or base catalysis would lead to the formation of a substituted quinoline (B57606), a core structure in many natural products and pharmaceuticals. The methyl group from the starting material and the substituents from the ketone component would define the substitution pattern on the newly formed ring.

Application in Cyclocondensation Reactions

Cyclocondensation reactions are fundamental to the synthesis of a vast array of heterocyclic compounds. The aldehyde group in this compound is a key participant in these reactions, acting as an electrophile that condenses with a nucleophile, followed by an intramolecular ring-closing step.

One notable example is the Pfitzinger reaction, which produces quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound and a base. A variation of this reaction could potentially use this compound as the carbonyl component, reacting with a hydrolyzed isatin derivative to form a polycyclic quinoline structure. The reaction involves the initial formation of an imine or enamine, which then cyclizes and dehydrates to yield the final aromatic product.

Intermediate in the Construction of Functionalized Organic Frameworks

While direct use of this compound in the primary synthesis of organic frameworks like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not widely documented, its functional groups make it a suitable candidate for post-synthetic modification. Aldehyde-functionalized molecules are often used to introduce new functionalities into pre-existing frameworks.

For instance, a framework constructed with linkers containing primary amino groups could be modified by reacting it with this compound. This would form imine linkages, effectively grafting the 2-methyl-3-acetylamino-phenyl group onto the surface or within the pores of the framework. This modification could alter the framework's properties, such as its selectivity in adsorption or its catalytic activity.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. Aryl aldehydes are a cornerstone of many important MCRs, and this compound can readily serve this role.

Biginelli Reaction: This reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. As the aldehyde component, this compound would lead to the formation of a dihydropyrimidine with the 2-methyl-3-acetylamino-phenyl group at the 4-position of the heterocyclic ring. These products are of significant interest in medicinal chemistry.

Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino carboxamide. The versatility of this reaction allows for the rapid generation of large libraries of complex, peptide-like molecules. This compound can act as the aldehyde component, contributing its substituted aromatic scaffold to the final product.

Table 2: Role in Multicomponent Reactions

| Multicomponent Reaction | Reactants | Role of this compound | Product Scaffold |

|---|---|---|---|

| Biginelli Reaction | β-ketoester, Urea/Thiourea, Aldehyde | Aldehyde | 4-Aryl-3,4-dihydropyrimidin-2(1H)-one |

Applications in Materials Science Research

While specific research focusing solely on this compound in materials science is limited, its structural features suggest potential roles as a building block for more complex functional materials, primarily through the reactivity of its aldehyde group. Aromatic aldehydes are common precursors for the synthesis of Schiff bases, which are known to form stable complexes with various metals. These Schiff base metal complexes are a significant area of materials research.

Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are a versatile class of ligands. sphinxsai.comgsconlinepress.com The resulting imine or azomethine group (C=N) is crucial for coordinating with metal ions. sphinxsai.com The properties of the resulting metal complexes can be tuned by modifying the structure of the aldehyde and amine precursors. These complexes have a wide range of applications in catalysis, dyes, and as optical materials. sphinxsai.commdpi.com

Theoretically, this compound could be reacted with various amines to form Schiff base ligands. The presence of the methyl and acetylamino groups on the phenyl ring could influence the electronic properties, solubility, and coordination geometry of the resulting metal complexes, potentially leading to novel materials. Research on other benzaldehyde derivatives has shown their utility in forming polymer-bound structures, which are used in solid-phase organic synthesis and can be considered a branch of materials science. nih.govchapman.edu

The potential applications of materials derived from this compound are summarized in the table below, based on the known applications of structurally related Schiff bases and aromatic aldehydes.

Table 1: Potential Applications of Materials Derived from this compound

| Potential Material Class | Synthetic Role of Compound | Potential Application | Supporting Principle from Literature |

|---|---|---|---|

| Schiff Base Metal Complexes | Aldehyde Precursor | Catalysis, Dyes, Optical Materials | Schiff bases derived from carbonyl and amino compounds are important ligands for metal ions and have wide applications. sphinxsai.com |

| Functional Polymers | Monomer or Functionalizing Agent | Solid-Phase Synthesis, Specialty Resins | Benzaldehyde derivatives can be reacted to form polymer-bound linkers for use in synthesis. nih.govchapman.edu |

It is important to note that these are projected applications based on chemical principles and research into similar compounds. mdpi.comnih.gov Dedicated research would be required to synthesize and characterize materials using this compound and confirm their specific properties and applications.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, and the development of new catalytic systems is a primary focus for improving efficiency and sustainability. For compounds like 2-Methyl-3-acetylamino-benzaldehyde, future research will likely concentrate on catalysts that offer higher selectivity, yield, and milder reaction conditions.

One promising area is the use of palladium-containing catalysts. Research has demonstrated that palladium catalysts can be highly effective in the synthesis of benzaldehyde (B42025) and its derivatives, achieving high conversion rates and yields. google.com A method involving an iodobenzene compound, CO2, and a hydrosilane compound in the presence of an organic base and a palladium catalyst has shown substrate conversion rates of 100% and product yields of 90% or more. google.com

Furthermore, metal-free organic amine catalysts present a green alternative for synthesizing related compounds like p-methyl benzaldehyde directly from acetaldehyde (B116499). nih.govnih.govresearchgate.net This approach, which can achieve up to 90% selectivity at a near-complete conversion rate, proceeds through an enamine-iminium intermediate mechanism and showcases the potential for amines to catalyze dehydrogenation without requiring metal or stoichiometric oxidants. nih.govnih.gov

Additionally, one-pot, multi-component reactions are being investigated to produce complex heterocyclic compounds from benzaldehyde derivatives. oiccpress.comoiccpress.com These methods, which can be performed under solvent-free conditions or with microwave irradiation, offer shorter reaction times and high yields, aligning with the principles of green chemistry. oiccpress.comoiccpress.com The development of such efficient synthetic strategies is crucial for the future production of molecules like this compound.

Table 1: Comparison of Catalytic Systems for Benzaldehyde Derivative Synthesis

| Catalytic System | Key Features | Potential Advantages for this compound |

|---|---|---|

| Palladium-based Catalysts | High efficiency, high conversion rates, and yields. google.com | Enhanced yield and purity in multi-step syntheses. |

| Organic Amine Catalysts | Metal-free, green chemistry approach, high selectivity. nih.govnih.gov | Sustainable production pathways with reduced metal waste. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. rsc.org For the synthesis of this compound, integrating flow chemistry could lead to more efficient and reproducible manufacturing processes.

Reactions involving highly reactive aldehydes, such as aldol (B89426) reactions, are well-suited for flow processing due to the need for precise temperature control to ensure selectivity. nih.govbeilstein-journals.org Flow chemistry platforms allow for the safe handling of reactive organometallic intermediates and rapid, stoichiometric mixing of reagents. acs.org For example, the Swern oxidation of benzyl (B1604629) alcohol to benzaldehyde demonstrated a significant yield increase from 49% in batch to 91% in a flow-based protocol, with a reduction in side products. nih.govbeilstein-journals.org

Exploration of Advanced Computational Methodologies for Prediction and Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational methodologies can be employed to predict reaction outcomes, design novel synthetic pathways, and understand potential biological activity.

In silico studies, including molecular docking simulations, are used to design and evaluate potential enzyme inhibitors based on scaffolds like benzyloxybenzaldehyde. nih.govmdpi.com These computational models can predict the binding affinity of a molecule to a specific biological target, guiding the synthesis of compounds with desired pharmacological properties. nih.gov For instance, computational analysis supported experimental findings that identified potent and selective inhibitors for the ALDH1A3 enzyme, which is overexpressed in certain cancers. nih.govmdpi.com

Computational modeling can also elucidate complex reaction mechanisms. Studies have used computational methods to understand the regioselectivity in palladium-catalyzed reactions of naphthalene derivatives, a long-standing challenge in synthetic chemistry. researchgate.net Similarly, modeling can be applied to understand the mechanism of toxicity for neurotoxins, providing insights that can guide the design of safer molecules. researchgate.net Applying these predictive models to the synthesis and potential applications of this compound could accelerate research and development by prioritizing the most promising synthetic routes and molecular designs.

Expanding Applications in Novel Materials Synthesis

While primarily viewed as a chemical intermediate, the unique structure of this compound makes it a candidate for incorporation into novel materials. Benzaldehyde and its derivatives are versatile building blocks in the synthesis of a wide range of functional molecules and materials.

One area of application is in the creation of heterocyclic compounds, which are significant in pharmaceutical engineering and drug design. oiccpress.com Benzaldehyde derivatives are key reactants in multi-component reactions to synthesize complex structures like 1,3-oxazines, which possess a wide range of biological activities. oiccpress.comoiccpress.com The functional groups on this compound could be leveraged to create unique heterocyclic systems with tailored properties.

Furthermore, substituted aromatic cores are precursors for star-shaped molecules, which have applications in electronics and materials science. researchgate.net The synthesis of such highly functionalized molecules often involves the assembly of simple building blocks, including benzaldehyde derivatives. The specific substitution pattern of this compound could be exploited to control the architecture and electronic properties of these advanced materials. Future research could focus on polymerizing or incorporating this compound into larger molecular frameworks to develop new materials with specific optical, electronic, or therapeutic functions.

Q & A

Basic Question: What are the recommended synthetic routes for 2-methyl-3-acetylamino-benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step reactions starting from substituted benzaldehyde derivatives. For example:

Acetylation of 3-amino-2-methylbenzaldehyde : Use acetic anhydride in the presence of a base (e.g., pyridine) under reflux .

Optimization : Control reaction temperature (70–90°C) to avoid over-acetylation. Monitor progress via TLC or HPLC.

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) improves purity (>95%) .

Key Variables : Excess acetic anhydride increases acetylation efficiency but may require longer reaction times.

Advanced Question: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

X-ray crystallography is critical for confirming stereochemistry and bond angles:

Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures.

Data Collection : Use programs like ORTEP-3 (thermal ellipsoid plotting) and WinGX (data refinement) to analyze space groups and hydrogen-bonding networks .

Contradiction Resolution : Compare experimental bond lengths (C=O, C-N) with DFT-calculated values to validate structural assignments .

Basic Question: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

Use complementary methods:

NMR Spectroscopy :

- 1H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and acetyl groups (δ 2.1–2.3 ppm).

- 13C NMR : Confirm carbonyl (δ 170–175 ppm) and aldehyde (δ 190–195 ppm) signals.

Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.

FTIR : Detect C=O stretching (1650–1750 cm⁻¹) and N-H bending (1540–1640 cm⁻¹) .

Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

Software Tools : Gaussian or ORCA for DFT calculations to map frontier molecular orbitals (HOMO/LUMO).

Electrostatic Potential (ESP) Analysis : Identify electrophilic sites (e.g., aldehyde carbon) using Multiwfn .

Mechanistic Insights : Simulate transition states for nucleophilic attack (e.g., Grignard reagents) to predict regioselectivity .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Question: How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Methodological Answer:

Experimental Validation :

- Measure solubility in DMSO, ethanol, and chloroform using gravimetric or UV-Vis methods .

- Compare with Hansen solubility parameters (δd, δp, δh).

Theoretical Modeling : Use COSMO-RS to predict solvent interactions based on molecular surface charges .

Basic Question: What are the applications of this compound in medicinal chemistry research?

Methodological Answer:

Intermediate for Bioactive Molecules :

- Synthesize Schiff base ligands for metal complexes (e.g., antimicrobial agents) .

- Derivatize into hydrazones for enzyme inhibition assays .

Structure-Activity Relationship (SAR) : Modify the acetyl group to study pharmacokinetic properties .

Advanced Question: How does steric hindrance from the methyl and acetyl groups influence the aldehyde’s reactivity?

Methodological Answer:

Kinetic Studies : Compare reaction rates with unsubstituted benzaldehyde in nucleophilic additions (e.g., aldol condensation).

X-ray/DFT Analysis : Quantify dihedral angles between the acetyl group and aromatic ring to assess steric effects .

Solvent Effects : Polar aprotic solvents (e.g., DMF) may mitigate steric hindrance by stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.